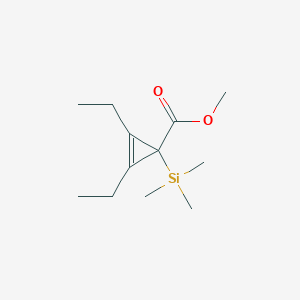
2-Cyclopropene-1-carboxylicacid,2,3-diethyl-1-(trimethylsilyl)-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester (9CI) is a complex organic compound with a unique structure that includes a cyclopropene ring, carboxylic acid, and trimethylsilyl groups
準備方法
The synthesis of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropene ring, followed by the introduction of the carboxylic acid and trimethylsilyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropene-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester involves its interaction with molecular targets and pathways in biological systems. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The trimethylsilyl group can also influence the compound’s reactivity and stability.
類似化合物との比較
Similar compounds to 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester include other cyclopropene-containing compounds and carboxylic acid derivatives. These compounds may have similar reactivity and applications but differ in their specific structures and properties. For example, 2-Cyclopropene-1-carboxylicacid, 2,3-dipropyl- and 2-Cyclopropene-1-carboxylicacid, 2,3-diphenyl- are similar compounds that differ in the alkyl or aryl groups attached to the cyclopropene ring.
特性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC名 |
methyl 2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-7-9-10(8-2)12(9,11(13)14-3)15(4,5)6/h7-8H2,1-6H3 |
InChIキー |
GZNZKQFZIKHYOG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C1(C(=O)OC)[Si](C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


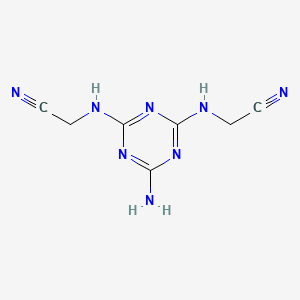
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
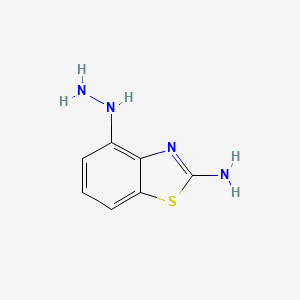
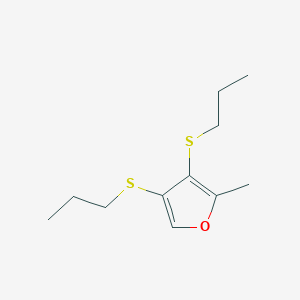

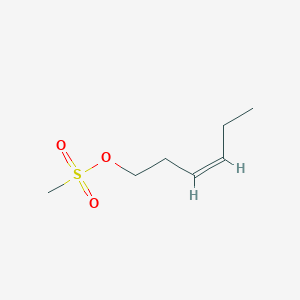

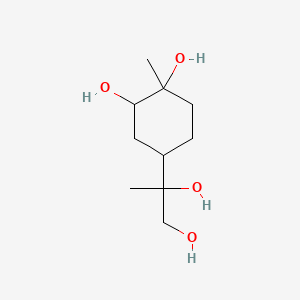
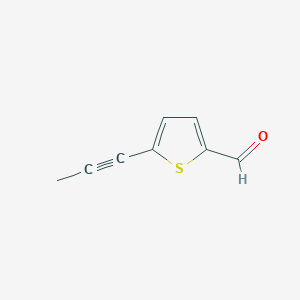

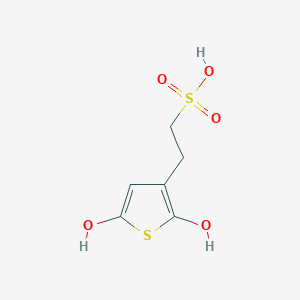
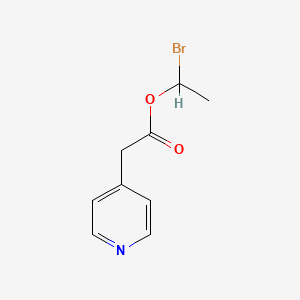
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
